N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide, also known as Furan-BT, belongs to the class of benzo[b]thiophene compounds. It is a part of a series of compounds that have been synthesized and evaluated for their anti-tubercular activity . This compound has been used in the synthesis of potent sugar-based heterocycles .
Synthesis Analysis
The compound has been synthesized via a multi-component reaction (MCR). The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Molecular Structure Analysis
The molecular structure of many alkaloids is based mainly on the pyridine system . Thiophenes are found in many natural products and incorporated in various synthetic compounds . Several furan-based products exhibited potent anticancer, antimicrobial, and other activities .Chemical Reactions Analysis
The compound has been tested against different cancer cell lines . Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H14N2O2S and a molecular weight of 334.39.Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide serves as a boron reagent in this process . Its stability, ease of preparation, and environmentally benign nature contribute to its popularity.
Anti-Tubercular Activity
In the search for potent anti-tubercular agents, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . While the specific compound mentioned may not be identical, the benzamide scaffold could potentially exhibit similar properties.
Indole Derivatives with Anti-Inflammatory and Analgesic Activities
Among indole derivatives, compounds related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide have shown promise. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities, along with a low ulcerogenic index . These findings suggest potential therapeutic applications.
Synthetic Strategies and Thiophene Derivatives
Researchers have developed diverse synthetic strategies for thiophene derivatives, including benzothiophenes. These compounds find applications in materials science, organic electronics, and pharmaceuticals. Although not specific to our compound, understanding these synthetic routes can inform its design and modification .
Mechanism of Action
Future Directions
The compound and its derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential for further development in the field of anti-tubercular agents . Further studies could focus on evaluating the efficacy of these compounds against other strains of bacteria or exploring their potential uses in other medical applications.
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-19(18-9-14-3-1-2-4-17(14)24-18)21-11-13-5-6-16(20-10-13)15-7-8-23-12-15/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELVKUQJXCROPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide |
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